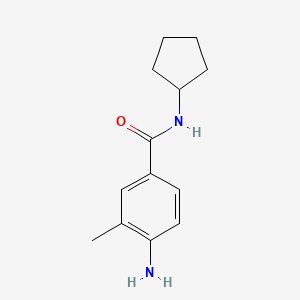

4-amino-N-cyclopentyl-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

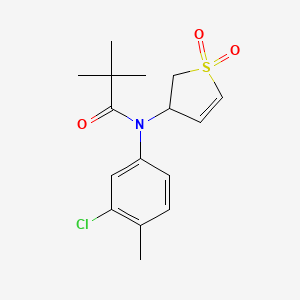

“4-amino-N-cyclopentyl-3-methylbenzamide” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.30 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position, a methyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Applications De Recherche Scientifique

DNA Repair and Cellular Response to Damage

Research has highlighted the complex role of 3-aminobenzamide, an analog of 4-amino-N-cyclopentyl-3-methylbenzamide, in DNA repair processes. This compound is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Studies have demonstrated that 3-aminobenzamide can influence DNA repair pathways, notably by affecting the frequency of DNA breaks and the repair of alkylated DNA. The paradoxical effects of 3-aminobenzamide on DNA break frequencies in cells exposed to alkylating agents suggest a nuanced role in the late stages of DNA repair, potentially involving regulatory functions of poly(ADP-ribose) synthesis (Cleaver, Milam, & Morgan, 1985). Furthermore, the compound's interaction with DNA precursor metabolism highlights its broad impact on cellular processes beyond the immediate DNA repair, indicating potential nonspecific effects at commonly used concentrations (Milam, Thomas, & Cleaver, 1986).

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds structurally related to this compound. Studies on 4-aminobenzamides have shown potential anticonvulsant effects in preclinical models, with specific compounds demonstrating significant protection against seizures induced by electroshock and pentylenetetrazole. These findings suggest a promising avenue for the development of new anticonvulsant therapies, with certain analogs exhibiting favorable profiles in terms of potency and protective index compared to established treatments like phenobarbital and phenytoin (Clark et al., 1984).

Effects on Cellular Metabolism and Apoptosis

The modulation of cellular metabolism and apoptosis by compounds such as 3-aminobenzamide highlights their potential therapeutic applications. For instance, the ability of 3-aminobenzamide to protect cells from UV-B-induced apoptosis through effects on the cytoskeleton and substrate adhesion suggests a mechanism by which these compounds can influence cell survival in response to stress. Such findings provide insights into the broader implications of PARP inhibitors in cellular physiology and stress responses, with potential applications in protecting cells from damage-induced apoptosis (Malorni et al., 1995).

Propriétés

IUPAC Name |

4-amino-N-cyclopentyl-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMCPXKOVLXCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)

![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)